molecular formula C24H18ClFN2O3 B10981582 N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide

N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide

Cat. No.: B10981582
M. Wt: 436.9 g/mol
InChI Key: REQXNNQTJIPMLL-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-FLUOROPHENYL)-2-(2,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, substituted phenyl groups, and a carboxamide functional group. The presence of chloro and fluoro substituents further enhances its chemical properties, making it a valuable subject for study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-2-(2,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Substitution Reactions:

    Coupling Reactions: The final step involves coupling the substituted phenyl groups with the quinoline core through amide bond formation, typically using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

N-(3-CHLORO-4-FLUOROPHENYL)-2-(2,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon (Pd/C), and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various substituted quinoline derivatives and amine-functionalized compounds.

Scientific Research Applications

N-(3-CHLORO-4-FLUOROPHENYL)-2-(2,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

    Material Science: The compound’s properties are explored for applications in material science, including the development of novel polymers and advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-FLUOROPHENYL)-2-(2,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit key enzymes or receptors involved in disease progression. For example, it may act as an inhibitor of kinases or proteases, disrupting signaling pathways essential for cancer cell survival and proliferation. The presence of chloro and fluoro substituents enhances its binding affinity and specificity for these targets.

Comparison with Similar Compounds

N-(3-CHLORO-4-FLUOROPHENYL)-2-(2,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE can be compared with other similar compounds, such as:

    N-(3-CHLORO-4-FLUOROPHENYL)-2-PHENYL-4-QUINOLINECARBOXAMIDE: This compound lacks the dimethoxy substituents, which may affect its reactivity and biological activity.

    N-(3-CHLORO-4-FLUOROPHENYL)-2-(2,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE: This compound has different substituents on the phenyl ring, leading to variations in its chemical and biological properties.

The uniqueness of N-(3-CHLORO-4-FLUOROPHENYL)-2-(2,4-DIMETHOXYPHENYL)-4-QUINOLINECARBOXAMIDE lies in its specific combination of substituents, which confer distinct chemical reactivity and potential therapeutic benefits.

Properties

Molecular Formula

C24H18ClFN2O3

Molecular Weight

436.9 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H18ClFN2O3/c1-30-15-8-9-17(23(12-15)31-2)22-13-18(16-5-3-4-6-21(16)28-22)24(29)27-14-7-10-20(26)19(25)11-14/h3-13H,1-2H3,(H,27,29)

InChI Key

REQXNNQTJIPMLL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=C(C=C4)F)Cl)OC

Origin of Product

United States

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